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Compound of Interest |

2-(4-Chlorophenyl)-2-
Compound Name:
hydroxypropionic acid
CAS No.: 4445-13-0
Cat. No.: B1365044

Executive Summary & Compound Significance

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) represents a critical
structural motif in medicinal chemistry, serving as a chiral building block and a metabolic
reference standard for fibrate-class drugs (e.g., Fenofibrate derivatives).[1] Its structure
combines a lipophilic 4-chlorophenyl ring with a hydrophilic

-hydroxy-carboxylic moiety, creating a distinct amphiphilic profile.

This guide compares the target compound against two "control” structures to elucidate its
unique properties:

» Electronic Control:Atrolactic Acid (2-Hydroxy-2-phenylpropionic acid) — Isolates the electron-
withdrawing effect of the chlorine substituent.

 Steric Control:4-Chloromandelic Acid — Isolates the steric bulk and conformational rigidity
introduced by the

-methyl group.

Comparative Physicochemical Profile
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Atrolactic Acid

4-Chloromandelic

Feature Target Compound . Acid (Steric
(Electronic Control)
Control)

4-Cl-Ph-C(Me) 4-Cl-Ph-
Structure Ph-C(Me)(OH)COOH

(OH)COOH CH(OH)COOH
MW ( g/mol ) 200.62 166.17 186.59
LogP (Est.) 1.78 1.10 1.25
pKa (Acid) 3.55 3.72 3.41

Electronic State

Electron Deficient

Ring (Inductive -I)

Electron Neutral Ring

Electron Deficient

Ring

Steric Bulk

High (Quaternary

Center)

High (Quaternary

Center)

Moderate (Tertiary

Center)

Insight: The target compound exhibits higher lipophilicity (LogP) than its analogs due to the

combined hydrophobic contributions of the chlorine and methyl groups, yet maintains moderate

acidity suitable for reverse-phase chromatography.

Structural Characterization Strategy

The identification of 2-(4-Chlorophenyl)-2-hydroxypropionic acid relies on distinguishing the

quaternary carbon center and the para-substituted aromatic system.

A. Nuclear Magnetic Resonance (NMR) Profiling

« HNMR (DMSO-d

, 400 MHz):
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o 1.65 ppm (s, 3H): The diagnostic methyl singlet. Its upfield shift (compared to an acetyl
group) confirms it is attached to a saturated quaternary carbon, not a carbonyl.

o 7.35-7.50 ppm (m, 4H): Characteristic AA'BB' system indicative of para-substitution. The
chlorine atom deshields the ortho-protons less than a nitro group would, but breaks the
magnetic equivalence seen in unsubstituted Atrolactic acid.

o 12.60 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

o Causality: The absence of a methine proton (seen in 4-Chloromandelic acid at ~5.0 ppm)
definitively proves the presence of the

-methyl group.

B. Mass Spectrometry (ESI-MS)

 lonization: Negative Mode (ESI-).
e Parent lon [M-H]~: m/z 199.
o Fragmentation Pattern:

o m/z 155 [M-H-CO:z]~: Decarboxylation is the primary pathway, favored by the stability of
the resulting benzylic anion/radical.

o Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single
Chlorine atom (

Clvs

cl).

Analytical Methodologies (Protocols)
Protocol A: High-Performance Liquid Chromatography
(HPLC) Purity Analysis

Objective: Quantify purity and separate from synthesis intermediates (e.g., 4-
chloroacetophenone). Mechanism: Reverse-phase separation based on hydrophobicity. The
acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peak shape.
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e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 pm.
e Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
o Mobile Phase B: Acetonitrile (ACN).
o Gradient:
o 0-2 min: 20% B (Isocratic hold)
o 2-15min: 20% - 70% B (Linear ramp)
o 15-20 min: 70% B (Wash)
e Flow Rate: 1.0 mL/min.[2][3]
e Detection: UV @ 220 nm (detects the phenyl ring and carboxyl group).
e Temperature: 30°C.
Validation Criteria:

o Retention Time (RT): Target ~8.5 min. (Atrolactic acid elutes earlier ~6.0 min; 4-
chloroacetophenone elutes later ~12.0 min).

 Tailing Factor: Must be < 1.5. (If tailing occurs, increase buffer strength).

Protocol B: Chiral Resolution (Enantiomeric Excess)

Objective: Determine the ratio of (R) and (S) enantiomers. Mechanism: The compound
contains a chiral center at the

-carbon. Separation requires a polysaccharide-based chiral stationary phase (CSP).

e Column: Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives), 250 x 4.6 mm, 5 pum.

» Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
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o Note: TFA is mandatory to suppress the ionization of the -COOH group; without it, the
peak will broaden significantly or not elute.

o Flow Rate: 0.8 mL/min.
e Detection: UV @ 230 nm.

o Expected Result: Baseline separation of enantiomers (Resolution

Visualizations
Figure 1: Structural & Fragmentation Logic

This diagram illustrates the structural relationship between the target and its analogs, alongside
the primary MS fragmentation pathway used for identification.
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Caption: Structural comparison showing the derivation of the target from analogs and its
primary mass spectrometry fragmentation pathway.

Figure 2: Analytical Workflow Decision Tree

A self-validating workflow for analyzing unknown samples suspected to contain the target
compound.
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Caption: Step-by-step decision tree for the qualitative and quantitative verification of the target
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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